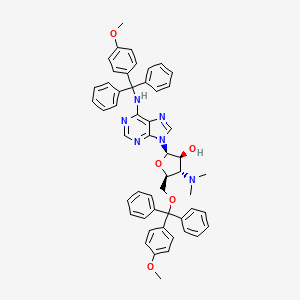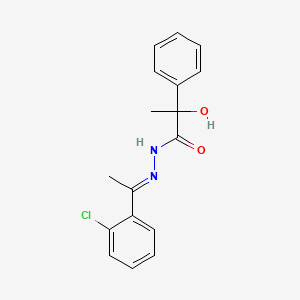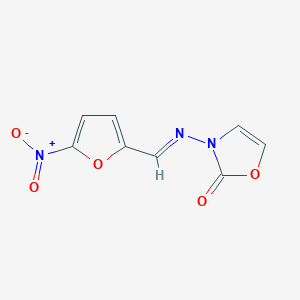
3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one is a compound known for its significant biological activities. It is a derivative of nitrofuran, a class of compounds known for their antimicrobial properties.
Métodos De Preparación
The synthesis of 3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one typically involves the reaction of 5-nitro-2-furaldehyde with appropriate amines and oxazolones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where the nitro group is replaced by other functional groups. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halides for substitution reactions. .
Aplicaciones Científicas De Investigación
3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one has been extensively studied for its antimicrobial properties. It has shown effectiveness against a wide range of bacteria, fungi, and even some viruses. In medicine, it is being explored for its potential use as an antibiotic and antifungal agent. In agriculture, it is being investigated for its potential use as a pesticide to protect crops from microbial infections .
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of bacterial DNA synthesis. It targets the bacterial DNA and interferes with its replication process, leading to cell death. The molecular pathways involved include the generation of reactive oxygen species (ROS) that cause oxidative damage to the bacterial cells .
Comparación Con Compuestos Similares
Similar compounds include other nitrofuran derivatives such as nitrofurantoin and nitrofurazone. Compared to these compounds, 3-(((5-Nitro-2-furyl)methylene)amino)-1,3-oxazol-2(3H)-one has shown a broader spectrum of activity and higher potency against certain strains of bacteria. This makes it a unique and valuable compound for further research and development .
Propiedades
Número CAS |
52715-17-0 |
|---|---|
Fórmula molecular |
C8H5N3O5 |
Peso molecular |
223.14 g/mol |
Nombre IUPAC |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazol-2-one |
InChI |
InChI=1S/C8H5N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-5H/b9-5+ |
Clave InChI |
OEJYWOUVKXLNIN-WEVVVXLNSA-N |
SMILES isomérico |
C1=COC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile](/img/structure/B12786963.png)
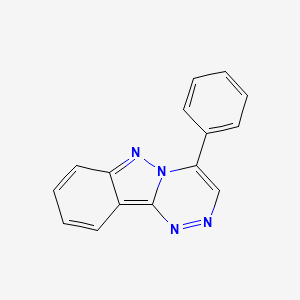


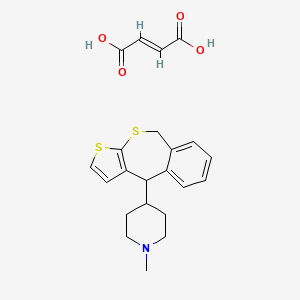

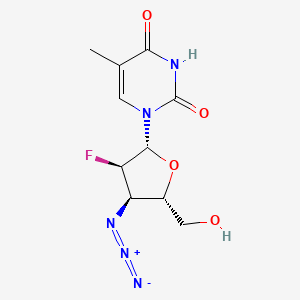
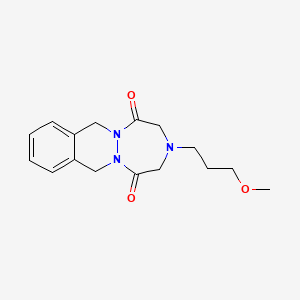

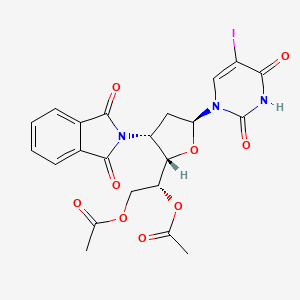

![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
